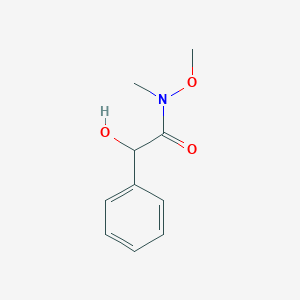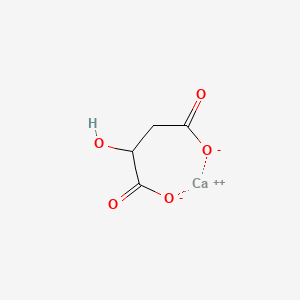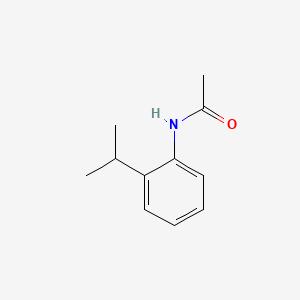![molecular formula C₂₂H₂₂D₄N₂O₄ B1144682 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 CAS No. 1246496-54-7](/img/new.no-structure.jpg)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is a synthetic compound characterized by its unique structure, which includes deuterium atoms. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and piperazine.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted into its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with piperazine to form the intermediate 1,4-bis(4-methoxyphenyl)ethyl-2,5-piperazinedione.
Deuterium Labeling:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl groups in the piperazinedione ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinediol.
Substitution: Formation of 1,4-bis[(1S)-1-(4-substituted phenyl)ethyl]-2,5-piperazinedione.
Aplicaciones Científicas De Investigación
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, leading to altered pharmacokinetics and dynamics. The compound may act on various biological pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione: The non-deuterated version of the compound.
1,4-Bis[(1S)-1-(4-hydroxyphenyl)ethyl]-2,5-piperazinedione: A derivative with hydroxyl groups instead of methoxy groups.
1,4-Bis[(1S)-1-(4-ethoxyphenyl)ethyl]-2,5-piperazinedione: A derivative with ethoxy groups.
Uniqueness
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This labeling makes it particularly valuable in research applications where tracking and quantification of the compound are essential.
Propiedades
Número CAS |
1246496-54-7 |
|---|---|
Fórmula molecular |
C₂₂H₂₂D₄N₂O₄ |
Peso molecular |
386.48 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)



![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)

